molecular formula C12H16N2O3 B1395086 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid CAS No. 1220029-63-9

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid

Cat. No. B1395086
CAS RN: 1220029-63-9
M. Wt: 236.27 g/mol
InChI Key: FUVDHRPNJBQOMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve the use of LiAlH4 , a strong reducing agent, in a Schlenk flask under argon atmosphere. The reaction could be carried out in THF at 0°C .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NC1CCOCC1 . This indicates that the compound contains a tetrahydropyran ring with an amino group attached to one of the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a liquid form and a density of 0.977 g/cm3 at 25 °C . The refractive index is 1.463 .

Scientific Research Applications

Polynucleotide Analogs

The compound has been studied in the context of polynucleotide analogs. For instance, derivatives like 2-(Thymin-1-ylmethyl)-3,4-dihydro-2H-pyran and 2-(adenin-9-ylmethyl)-3,4-dihydro-2H-pyran have been synthesized and copolymerized with maleic anhydride. These compounds are analogs of poly(thymidylic acid) and poly(adenylic acid), which are essential in genetic materials (Han et al., 1992).

Synthesis and Structure Studies

Studies have examined the structure, synthesis, and chemical properties of 2-amino-4H-pyrans, which are structurally similar to 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid. These compounds are used in biological applications like cell growth inhibition and modulation of calcium channels and nicotinic receptors (Litvinov & Shestopalov, 2011).

GPR109a Agonism

The related compound, (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903), a potent GPR109a agonist, has shown potential in lowering free fatty acids in humans. GPR109a is a molecular target for nicotinic acid, indicating a connection to 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (Boatman et al., 2012).

Industrial Applications

The synthesis of nicotinic acid, to which 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid is closely related, has significant industrial applications. Methods to produce nicotinic acid using environmentally friendly processes have been explored, highlighting the compound's relevance in green chemistry (Lisicki, Nowak, & Orlińska, 2022).

properties

IUPAC Name

2-(oxan-4-ylmethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(16)10-2-1-5-13-11(10)14-8-9-3-6-17-7-4-9/h1-2,5,9H,3-4,6-8H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVDHRPNJBQOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701157053
Record name 2-[[(Tetrahydro-2H-pyran-4-yl)methyl]amino]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220029-63-9
Record name 2-[[(Tetrahydro-2H-pyran-4-yl)methyl]amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(Tetrahydro-2H-pyran-4-yl)methyl]amino]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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